REACTION_CXSMILES
|
[C:1]([CH:6]1[CH2:13][C:9]2=[CH:10][O:11][CH:12]=[C:8]2[CH2:7]1)([O:3]CC)=[O:2].[OH-].[K+]>C(O)C.O>[C:1]([CH:6]1[CH2:13][C:9]2=[CH:10][O:11][CH:12]=[C:8]2[CH2:7]1)([OH:3])=[O:2] |f:1.2|
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Name
|
|
Quantity
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9.5 g
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Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Partition between water (150 mL) and ethyl ether (2×150 mL)
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Type
|
EXTRACTION
|
Details
|
Extract with methylene chloride (2×150 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1CC=2C(=COC2)C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |